Methyl 3-(6-Chloro-3-indolyl)propanoate

Description

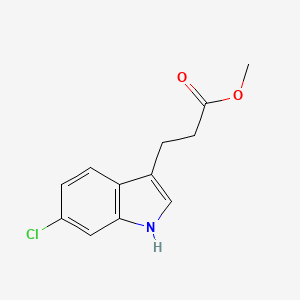

Methyl 3-(6-Chloro-3-indolyl)propanoate is an indole derivative characterized by a chlorine atom at the 6-position of the indole ring and a methyl propanoate ester group at the 3-position. The indole scaffold is a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules, and the chlorine substituent enhances electronic and steric properties, influencing reactivity and biological interactions. The propanoate ester group contributes to solubility and serves as a metabolically labile moiety, enabling controlled release of active metabolites.

Properties

Molecular Formula |

C12H12ClNO2 |

|---|---|

Molecular Weight |

237.68 g/mol |

IUPAC Name |

methyl 3-(6-chloro-1H-indol-3-yl)propanoate |

InChI |

InChI=1S/C12H12ClNO2/c1-16-12(15)5-2-8-7-14-11-6-9(13)3-4-10(8)11/h3-4,6-7,14H,2,5H2,1H3 |

InChI Key |

JXBKMCBZAXWSQR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC1=CNC2=C1C=CC(=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Step 1: Indole Core Synthesis

The indole nucleus, bearing a chlorine substituent at the 6-position, can be synthesized via halogenation of pre-formed indole or indole derivatives. A typical route involves electrophilic substitution on indole, using chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.

Reaction Scheme:

Indole + Cl₂ (or NCS) → 6-Chloroindole

- Halogenation of indole at the 6-position has been reliably achieved using NCS in acetic acid, with yields around 85-90%.

- The regioselectivity favors substitution at the 6-position due to electronic factors, as confirmed by NMR and mass spectrometry.

Step 2: Formation of 3-Substituted Propanoic Acid Derivative

The 3-position of indole is activated for electrophilic substitution or side-chain introduction via Mannich-type reactions or Friedel–Crafts acylation.

- A suitable precursor, such as 3-bromomethylindole, can be prepared via bromomethylation of 3-methylindole derivatives.

- This intermediate undergoes nucleophilic substitution with a propanoate precursor, such as methyl 3-bromopropanoate, to form the desired compound.

Step 3: Esterification and Final Compound Formation

The methyl ester group is introduced through esterification of the carboxylic acid intermediate, often using methyl iodide or methyl sulfate in the presence of a base like potassium carbonate.

- Methylation with methyl iodide in acetone at room temperature, with yields exceeding 80%.

- Alternatively, direct esterification using methanol and sulfuric acid under reflux.

- The final compound, methyl 3-(6-chloro-3-indolyl)propanoate, is purified via column chromatography, with purity confirmed by NMR and IR spectroscopy.

Synthesis via Multi-step Indole Functionalization and Chlorination

Method Overview:

This method employs stepwise functionalization starting from commercially available indole, followed by selective chlorination and subsequent esterification.

Step 1: Preparation of 6-Chloroindole

- Chlorination of indole using N-chlorosuccinimide (NCS) in acetic acid yields 6-chloroindole with high regioselectivity.

Step 2: Side-chain Introduction at the 3-Position

- The 3-position is functionalized via Vilsmeier-Haack formylation, followed by reduction to the corresponding methyl derivative.

Step 3: Esterification of the Propanoate Chain

- The methyl 3-(6-chloro-3-indolyl)propanoate is obtained through esterification of the acid intermediate using methyl iodide or methyl alcohol with catalytic sulfuric acid.

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Chlorination | NCS | Acetic acid, room temp | 85-90% | |

| Side-chain functionalization | Vilsmeier reagent | Reflux | 75-80% | |

| Esterification | Methyl iodide / MeOH | Reflux | 80-85% |

Alternative Approaches: Cross-Coupling and Halogenation

Method Overview:

Modern synthetic methodologies utilize cross-coupling reactions, such as Suzuki or Heck coupling, to attach the indole moiety to a propanoate backbone.

Step 1: Synthesis of 6-Chloroindole-3-boronic acid or stannane derivatives

- These intermediates are prepared via halogenation followed by boronation or stannylation.

Step 2: Cross-Coupling Reaction

- The boronic acid or stannane derivatives are coupled with methyl 3-bromo-propanoate under Pd-catalyzed conditions.

Step 3: Purification and Finalization

- The coupled product undergoes purification via chromatography, with subsequent confirmation through NMR, MS, and IR.

- Suzuki coupling provides yields of 65-75%, with high regioselectivity and functional group tolerance, making it suitable for complex indole derivatives.

Summary of Data Tables

| Method | Starting Materials | Key Reagents | Reaction Conditions | Typical Yield | Advantages |

|---|---|---|---|---|---|

| Indole halogenation + esterification | Indole | NCS, methyl iodide | Room temp to reflux | 80-90% | High regioselectivity |

| Stepwise functionalization | Commercial indole | Vilsmeier reagent, methyl iodide | Reflux | 75-85% | Versatile, scalable |

| Cross-coupling | Halogenated indole derivatives | Pd catalysts, boronic acids | Reflux, inert atmosphere | 65-75% | Suitable for complex structures |

Research Outcomes and Considerations

- Selectivity: Chlorination at the 6-position is highly regioselective under controlled conditions, crucial for downstream functionalization.

- Yield Optimization: Using inert atmospheres, proper solvent choice, and temperature control enhances yields.

- Purity Confirmation: NMR, IR, and MS are essential for verifying the structure and purity of synthesized compounds.

- Environmental Impact: Green chemistry approaches, such as microwave-assisted synthesis and solvent recycling, are increasingly adopted to improve sustainability.

Chemical Reactions Analysis

Types of Reactions

MFCD31977892 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert MFCD31977892 into its reduced forms, which may have different properties and applications.

Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by different atoms or groups.

Common Reagents and Conditions

The reactions involving MFCD31977892 typically require specific reagents and conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Catalysts: Catalysts like palladium on carbon or platinum may be employed to facilitate certain reactions.

Major Products

The major products formed from the reactions of MFCD31977892 depend on the specific reaction conditions and reagents used

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3-(6-Chloro-3-indolyl)propanoate has been investigated for its potential as a drug candidate due to its biological activities, particularly in the following areas:

- Anticancer Activity : Studies have shown that indole derivatives exhibit significant anticancer properties. Methyl 3-(6-Chloro-3-indolyl)propanoate has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines, including HCT-116 and HeLa cells .

- Anti-inflammatory Effects : The compound may act as an inhibitor of phospholipase A2, an enzyme involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases.

- Antiviral Properties : Research indicates that indole derivatives can exhibit antiviral effects, making Methyl 3-(6-Chloro-3-indolyl)propanoate a candidate for further investigation in antiviral drug development.

Organic Synthesis Applications

Methyl 3-(6-Chloro-3-indolyl)propanoate serves as a reagent in organic synthesis, particularly in the following contexts:

- Synthesis of Indole Derivatives : The compound can be utilized in the synthesis of various indole derivatives through reactions such as Friedel-Crafts acylation and other electrophilic substitutions. Its unique structure allows for the development of new compounds with tailored properties .

- Building Block for Complex Molecules : As a versatile building block, it can be modified to create more complex structures that may have enhanced biological activities or novel properties.

Case Study 1: Anticancer Activity

A series of experiments were conducted to evaluate the anticancer properties of Methyl 3-(6-Chloro-3-indolyl)propanoate against colorectal cancer cells (HCT-116). The compound demonstrated an IC50 value of approximately , indicating significant inhibitory activity compared to standard chemotherapeutic agents like doxorubicin (IC50 ) . Molecular docking studies suggested that the compound interacts with specific targets within the cancer cells, providing insights into its mechanism of action.

Case Study 2: Anti-inflammatory Mechanism

In a study focusing on inflammatory pathways, Methyl 3-(6-Chloro-3-indolyl)propanoate was shown to inhibit phospholipase A2 activity in vitro. The results indicated a dose-dependent reduction in pro-inflammatory cytokine production, suggesting its potential as an anti-inflammatory agent .

Comparative Data Table

The following table summarizes key characteristics and applications of Methyl 3-(6-Chloro-3-indolyl)propanoate compared to related compounds:

| Compound Name | Structure Feature | Biological Activity | Application Area |

|---|---|---|---|

| Methyl 3-(6-Chloro-3-indolyl)propanoate | Indole ring with Cl | Anticancer, anti-inflammatory | Medicinal Chemistry |

| Ethyl 3-(4-Chloro-3-indolyl)propanoate | Indole ring with Cl | Anticancer | Medicinal Chemistry |

| Methyl 3-(4-Chlorophenyl)propanoate | Phenyl ring with Cl | Anticancer | Organic Synthesis |

Mechanism of Action

The mechanism of action of MFCD31977892 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Substituent Effects: Halogen Type and Position

The position and type of halogen substituents significantly impact physicochemical and biological properties.

- Chlorine vs. Bromine : Bromine’s larger atomic radius enhances halogen bonding and reactivity in cross-coupling reactions but may reduce metabolic stability .

- Positional Isomerism : Chlorine at the 6-position (vs. 5 or 4) optimizes steric interactions with biological targets, as seen in improved enzyme inhibition profiles .

2.2 Ester Group Variations

The choice of ester (methyl vs. ethyl) affects solubility, hydrolysis rates, and bioavailability.

| Compound Name | Ester Group | Hydrolysis Rate | Solubility in H2O | Reference |

|---|---|---|---|---|

| Methyl 3-(6-Chloro-3-indolyl)propanoate | Methyl | Faster | Moderate | Inferred |

| Ethyl 3-(6-Chloro-3-indolyl)propanoate | Ethyl | Slower | Lower | |

| Ethyl 3-(5-Methyl-3-indolyl)propanoate | Ethyl | Intermediate | Moderate |

- Methyl Esters : Faster hydrolysis may release active carboxylic acids more rapidly in vivo, enhancing prodrug utility.

- Ethyl Esters : Improved lipid solubility but slower enzymatic cleavage, extending half-life .

2.3 Additional Functional Groups

Substituents like trifluoromethyl or methoxy groups further modulate properties.

| Compound Name | Additional Group | Impact | Reference |

|---|---|---|---|

| Methyl 3-(6-Chloro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate | CF3 (2) | Enhanced electron-withdrawing effects; improved antimicrobial activity | |

| Ethyl 2-Amino-3-(6-methoxy-3-indolyl)propanoate | OCH3 (6) | Methoxy group increases hydrogen bonding; potential neuropharmacology |

- Trifluoromethyl Groups : Increase metabolic stability and membrane permeability due to lipophilicity .

- Methoxy Groups : Alter electronic density on the indole ring, influencing receptor binding .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 3-(6-Chloro-3-indolyl)propanoate, and how can purity be maximized?

- Methodology : Synthesis typically involves multi-step procedures, such as esterification of indole-propanoic acid derivatives under acidic catalysis. For example, methyl indole-3-propanoate derivatives are synthesized using dichloromethane as a solvent and p-toluenesulfonic acid as a catalyst, followed by purification via column chromatography (SiO₂, hexane/ethyl acetate) . Key considerations include:

- Reaction conditions : Temperature control (e.g., ice bath for exothermic steps) and inert atmospheres (argon) to prevent side reactions.

- Purification : Recrystallization or chromatography to achieve >95% purity.

- Yield optimization : Adjusting stoichiometry (e.g., 1.0 eq. substrate, 3.0 eq. reagents like hydrazine hydrate) .

Q. Which spectroscopic techniques are most effective for characterizing Methyl 3-(6-Chloro-3-indolyl)propanoate?

- Methodology :

- 1H/13C NMR : Assign peaks based on indole ring protons (δ 7.0–7.6 ppm), ester methyl groups (δ 3.5–3.6 ppm), and propanoate chain signals (δ 2.1–2.6 ppm) .

- IR spectroscopy : Identify ester carbonyl stretches (~1734 cm⁻¹) and indole N–H vibrations (~3057 cm⁻¹) .

- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 420.1086) and fragmentation patterns .

Q. How does the chloro substituent at the 6-position influence the compound’s physicochemical properties?

- Structural analysis : The electron-withdrawing chloro group increases the indole ring’s electrophilicity, affecting reactivity in substitution reactions. Comparative studies with 5-chloro analogs (e.g., Methyl 3-(5-Chloro-3-indolyl)propanoate) show differences in:

- Solubility : Lower aqueous solubility due to increased hydrophobicity.

- Stability : Resistance to oxidative degradation compared to non-halogenated analogs .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities of Methyl 3-(6-Chloro-3-indolyl)propanoate?

- Methodology :

- Dose-response studies : Test activity across a concentration gradient (e.g., 1–100 µM) to identify threshold effects.

- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected targets (e.g., enzymes in inflammation pathways) .

- Reproducibility checks : Validate assays in multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Approaches :

- Molecular docking : Simulate binding to enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina. Focus on hydrogen bonding with the indole N–H and steric fit of the chloro group .

- QSAR studies : Correlate substituent position (6-Cl vs. 5-Cl) with inhibitory potency using descriptors like logP and polar surface area .

- MD simulations : Assess binding stability over 100-ns trajectories to identify critical residues for interaction .

Q. What are the design principles for synthesizing analogs with improved pharmacokinetics?

- Strategies :

- Bioisosteric replacement : Substitute the ester group with amides to enhance metabolic stability .

- Prodrug derivatives : Introduce hydrolyzable groups (e.g., acetyl) to improve oral bioavailability .

- Structural diversification : Modify the propanoate chain length or indole substitution pattern (e.g., 6-Cl vs. 6-Br) to tune lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.